2,3-Dihydro-3,3-dimethyl-1H-indole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Indole derivatives are significant due to their presence in many natural products and their role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide typically involves the reaction of 3,3-dimethyl-2,3-dihydro-1H-indole with sulfonamide reagents under specific conditions. One common method includes the use of diazomethane in the presence of a catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents such as halogens or alkylating agents are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2,3-dihydro-1H-indole: A precursor in the synthesis of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide.
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness
3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-dihydroindole-6-sulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c1-10(2)6-12-9-5-7(15(11,13)14)3-4-8(9)10/h3-5,12H,6H2,1-2H3,(H2,11,13,14) |
InChI Key |
GSIKQLXNHPVLFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.